Fluoroazomycin arabinoside F-18, also known as 18F-fluoroazomycin arabinoside, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to assess tumor hypoxia. This compound is a derivative of azomycin arabinoside, which has shown promise in the visualization of hypoxic regions within tumors, making it a valuable tool in cancer diagnostics and treatment planning.
Fluoroazomycin arabinoside F-18 is classified as a radiopharmaceutical and falls under the category of nitroimidazole compounds. It is synthesized for use as a PET tracer, specifically designed to target and accumulate in hypoxic tissues, which are often found in malignant tumors due to their rapid growth outpacing their blood supply. The compound is derived from azomycin arabinoside, which has been modified to include fluorine-18, a radioactive isotope that facilitates imaging.
The synthesis of fluoroazomycin arabinoside F-18 involves several key steps:
This method has been shown to yield fluoroazomycin arabinoside F-18 with a radiochemical yield of approximately 52% when optimized for automated synthesis conditions .
Fluoroazomycin arabinoside F-18 possesses a complex molecular structure characterized by its nitroimidazole core linked to an arabinofuranosyl sugar moiety. The molecular formula can be represented as C₁₃H₁₄F₁N₃O₅, indicating the presence of fluorine, nitrogen, carbon, hydrogen, and oxygen atoms.
The structural configuration allows for selective uptake in hypoxic tissues due to its ability to undergo reduction in low oxygen environments, which enhances its utility in imaging applications.
The primary chemical reactions involving fluoroazomycin arabinoside F-18 include:
These reactions are essential for the compound's functionality as a PET tracer and its ability to selectively target hypoxic tumor regions.
Fluoroazomycin arabinoside F-18 operates on the principle of selective uptake by hypoxic cells. In low oxygen environments typical of rapidly growing tumors:
Studies have demonstrated that fluoroazomycin arabinoside F-18 shows superior biokinetics compared to other tracers like fluoromisonidazole, making it an effective option for imaging tumor hypoxia .
Fluoroazomycin arabinoside F-18 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a PET imaging agent.
Fluoroazomycin arabinoside F-18 is primarily utilized in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: